molecular formula C7H9NO2S B040807 Methyl (4-methyl-1,3-thiazol-2-yl)acetate CAS No. 117840-81-0

Methyl (4-methyl-1,3-thiazol-2-yl)acetate

Cat. No.: B040807
CAS No.: 117840-81-0
M. Wt: 171.22 g/mol
InChI Key: MTVVMHZOBFCPMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4-methyl-1,3-thiazol-2-yl)acetate is a high-purity chemical ester serving as a versatile synthetic intermediate for advanced pharmaceutical and biochemical research. This compound features the 4-methylthiazole motif, a privileged structure in medicinal chemistry known for conferring significant biological activity. Key Research Applications & Value: Neuroprotective Agent Development: This compound is a valuable building block in the synthesis of novel methylthiazole (MZ) derivatives. These derivatives are investigated for their neuroprotective effects against excitotoxicity and oxidative stress, key pathological factors in neurodegenerative diseases such as Alzheimer's. The 4-methylthiazole core is a known pharmacophore that can potentiate GABA A receptor function, offering a potential therapeutic approach to restore synaptic function and prevent neuronal loss . Elastase Inhibition for Cosmeceuticals: Researchers utilize this ester in the design and synthesis of novel heterocyclic hybrids, such as thiazole-triazole acetamides. These hybrids have demonstrated potent inhibitory activity against the elastase enzyme. Elastase breakdown of skin elastin leads to wrinkles and delayed wound healing, making this compound a key precursor for developing new anti-aging and therapeutic skincare agents . Broad-Spectrum Pharmaceutical Exploration: As a member of the thiazole class, this intermediate is relevant in probing a wide range of pharmacological activities. Thiazole derivatives are extensively documented in scientific literature for their antimicrobial, antifungal, anti-inflammatory, and anticancer properties . Our product is strictly intended for research and further manufacturing applications. It is not for diagnostic or human use.

Properties

IUPAC Name

methyl 2-(4-methyl-1,3-thiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-5-4-11-6(8-5)3-7(9)10-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVVMHZOBFCPMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427879
Record name methyl (4-methyl-1,3-thiazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117840-81-0
Record name methyl (4-methyl-1,3-thiazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(4-methyl-1,3-thiazol-2-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Hantzsch Thiazole Synthesis with α-Halo Esters

The Hantzsch thiazole synthesis remains a cornerstone for constructing thiazoles. In this method, thiourea derivatives react with α-halo esters under basic conditions. For Methyl (4-methyl-1,3-thiazol-2-yl)acetate, thiourea precursors such as N-methylthiourea are treated with methyl chloroacetate in ethanol containing triethylamine (TEA). The reaction proceeds via nucleophilic displacement of the halide by the thiol group, followed by cyclization and elimination of hydrogen chloride.

Example Protocol :

  • Reactants : N-Methylthiourea (10 mmol), methyl chloroacetate (12 mmol), TEA (1.2 equiv)

  • Conditions : Reflux in ethanol (8–12 hours)

  • Yield : 68–74%

  • Key Data : IR spectroscopy confirms C=O (1730 cm⁻¹) and C=N (1620 cm⁻¹) stretches, while 1H^1H NMR shows singlet peaks for thiazole methyl (δ 2.33 ppm) and ester methyl (δ 3.72 ppm).

Thiosemicarbazone Cyclization

Thiosemicarbazones serve as versatile intermediates for thiazole formation. For instance, hydrazinecarbothioamide derivatives react with α-halo esters like ethyl 2-bromopropanoate in ethanol under acidic catalysis (e.g., glacial acetic acid). This method emphasizes regioselective cyclization to install the 4-methyl group.

Example Protocol :

  • Reactants : Thiosemicarbazone derivative (5 mmol), ethyl 2-bromopropanoate (6 mmol)

  • Conditions : Reflux in ethanol with acetic acid (4–6 hours)

  • Yield : 50–61%

  • Key Data : Mass spectrometry reveals molecular ion peaks at m/z 383 (M⁺), consistent with the molecular formula C14H17N5O2S3C_{14}H_{17}N_5O_2S_3.

Esterification of Thiazole Carboxylic Acid Precursors

Acid-Catalyzed Esterification

(4-Methyl-1,3-thiazol-2-yl)acetic acid is esterified using methanol and concentrated hydrochloric acid. The reaction follows Fischer esterification mechanics, with protonation of the carboxylic acid enhancing electrophilicity for nucleophilic attack by methanol.

Example Protocol :

  • Reactants : (4-Methyl-1,3-thiazol-2-yl)acetic acid (100 mmol), methanol (excess), conc. HCl (8.6 mL)

  • Conditions : 80–85°C for 8 hours

  • Yield : 85–90%

  • Key Data : 1H^1H NMR confirms ester methyl at δ 3.68 ppm and thiazole methyl at δ 2.41 ppm.

Mitsunobu Reaction for Sterically Hindered Systems

For substrates sensitive to acidic conditions, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to facilitate esterification. This method is advantageous for retaining stereochemical integrity.

Example Protocol :

  • Reactants : (4-Methyl-1,3-thiazol-2-yl)acetic acid (5 mmol), methanol (10 mmol), DEAD (5.5 mmol), PPh₃ (5.5 mmol)

  • Conditions : Room temperature, 12 hours

  • Yield : 78–82%

Functional Group Interconversion Approaches

Alkylation of Thiazolethiols

Methylation of (4-methyl-1,3-thiazol-2-yl)thiol with methyl iodide in the presence of a base (e.g., K₂CO₃) provides an alternative route. This method is less common due to challenges in thiol group availability.

Example Protocol :

  • Reactants : (4-Methyl-1,3-thiazol-2-yl)thiol (10 mmol), methyl iodide (12 mmol), K₂CO₃ (15 mmol)

  • Conditions : DMF, 60°C, 6 hours

  • Yield : 65–70%

Comparative Analysis of Synthetic Methods

Method Reactants Conditions Yield Advantages Limitations
Hantzsch SynthesisThiourea, α-halo ester, TEAReflux, ethanol68–74%High regioselectivityRequires toxic α-halo esters
Thiosemicarbazone RouteThiosemicarbazone, α-halo esterReflux, acetic acid50–61%Adaptable to diverse substituentsMulti-step purification
Fischer EsterificationCarboxylic acid, methanol, HCl80–85°C, 8 hours85–90%Simple, high yieldAcid-sensitive substrates incompatible
Mitsunobu ReactionCarboxylic acid, DEAD, PPh₃Room temperature78–82%Mild conditions, stereoretentiveCostly reagents

Chemical Reactions Analysis

Types of Reactions

Methyl (4-methyl-1,3-thiazol-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

Methyl (4-methyl-1,3-thiazol-2-yl)acetate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have been investigated for their potential in treating infectious diseases and cancer. Notable applications include:

  • Antimicrobial Activity : Thiazole derivatives exhibit activity against a variety of pathogens by inhibiting key metabolic pathways or disrupting cellular functions. For example, studies have shown that compounds derived from thiazoles can interact with bacterial enzymes, leading to cell death.
  • Antitumor Properties : Research indicates that this compound and its derivatives may possess antitumor activity. For instance, some thiazole derivatives have demonstrated significant cytotoxic effects on cancer cell lines in vitro.

Case Study: Antifilarial Activity

A specific derivative of this compound was evaluated for its antifilarial activity against Acanthocheilonema viteae, showing promising results in vivo.

Agricultural Chemistry

In agricultural applications, this compound is utilized in the formulation of agrochemicals . Its effectiveness as a pesticide helps manage pest populations while minimizing environmental impact. The compound's properties allow for:

  • Targeted Pest Control : By acting on specific biological pathways in pests, it reduces the need for broad-spectrum pesticides that can harm beneficial organisms .

Biochemical Research

This compound is employed in biochemical studies focusing on enzyme inhibition and metabolic pathways. This research aids in understanding disease mechanisms and developing new therapeutic strategies.

Key Research Areas:

  • Enzyme Inhibition Studies : The compound has been used to study its effects on various enzymes involved in metabolic processes, contributing to insights into metabolic diseases .
  • Oxidative Stress Research : Some thiazole derivatives have been identified as effective scavengers of DPPH radicals, indicating potential antioxidant properties that could be useful in combating oxidative stress-related diseases.

Material Science

In material science, this compound is explored for its potential to develop novel materials with enhanced properties such as:

  • Thermal Stability : The compound's unique structure may confer improved thermal stability compared to other materials.
  • Resistance to Degradation : Research is ongoing to evaluate how thiazole derivatives can be integrated into materials that require durability under harsh conditions .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
Pharmaceutical DevelopmentAntimicrobial and antitumor agentsTargeted treatment options
Agricultural ChemistryPesticide formulationsReduced environmental impact
Biochemical ResearchEnzyme inhibition studiesInsights into disease mechanisms
Material ScienceDevelopment of durable materialsImproved thermal stability

Mechanism of Action

The mechanism of action of Methyl (4-methyl-1,3-thiazol-2-yl)acetate involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, it can interact with cellular pathways to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical properties of methyl (4-methyl-1,3-thiazol-2-yl)acetate with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Thiazole Ring Key Functional Groups
This compound C₇H₉NO₂S 179.22 4-methyl, 2-acetate methyl Ester, methylthiazole
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate C₇H₁₀N₂O₂S 186.23 4-amino, 2-acetate ethyl Ester, aminothiazole
Sodium 2-(4-methyl-1,3-thiazol-2-yl)acetate C₆H₆NO₂SNa 179.17 4-methyl, 2-acetate sodium Carboxylate salt, methylthiazole
Methyl 2-(2-acetamido-4,5-dihydro-1,3-thiazol-4-yl)acetate C₈H₁₂N₂O₃S 216.26 4-acetamido, dihydrothiazole Ester, acetamido

Key Observations :

  • Solubility : The sodium salt derivative () exhibits higher aqueous solubility due to ionic character, whereas the methyl ester is more suited for lipid-rich environments.
  • Stability: Methyl esters are generally more hydrolytically stable than ethyl esters (e.g., Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate in ), which may degrade faster under acidic/basic conditions .

Critical Differences :

  • The 4-methyl substitution in the target compound simplifies synthesis compared to derivatives requiring amino or acetamido group installation (e.g., ).

Comparison :

  • Amino-substituted thiazoles (e.g., ) show enhanced hydrogen-bonding capacity, critical for enzyme inhibition .

Stability and ADMET Properties

  • Metabolic Stability : Methyl esters are less prone to esterase-mediated hydrolysis than ethyl esters, extending half-life in vivo .
  • Toxicity : Sodium salts () may pose renal toxicity risks at high doses, whereas methyl esters are generally better tolerated .

Biological Activity

Methyl (4-methyl-1,3-thiazol-2-yl)acetate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

1. Overview of Thiazole Derivatives

Thiazoles are heterocyclic compounds containing sulfur and nitrogen in their ring structure. They are known for their broad spectrum of biological activities, including antimicrobial , antitumor , anti-inflammatory , anticonvulsant , and antifilarial properties. This compound specifically exhibits significant potential in these areas due to its unique structural features.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Antimicrobial Activity : Thiazole derivatives disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death. Studies indicate that this compound can inhibit key metabolic pathways in pathogens, making it a candidate for antimicrobial therapy.
  • Antitumor Activity : Research has shown that this compound can induce apoptosis in cancer cells. For instance, related thiazole compounds have demonstrated antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating significant potency .

3. Biological Activities

The following table summarizes the notable biological activities associated with this compound and related thiazole derivatives:

Activity Mechanism Reference
AntimicrobialInhibition of bacterial enzymes and cell membranes
AntitumorInduction of apoptosis; inhibition of cell proliferation
Anti-inflammatoryModulation of inflammatory pathways
AntifilarialSignificant in vivo activity against Acanthocheilonema viteae
AnticonvulsantReduction of seizure activity in animal models

4.1 Antitumor Activity

A study evaluated the antiproliferative effects of a thiazole analogue similar to this compound against breast cancer cells. The compound exhibited an IC50 value of 5.73 µM against MCF-7 cells, demonstrating its potential as a lead compound for developing anti-breast cancer agents. Mechanistic studies revealed that the compound inhibits the vascular endothelial growth factor receptor (VEGFR)-2, promoting apoptosis and cell cycle arrest .

4.2 Antimicrobial Efficacy

Research has indicated that thiazole derivatives can effectively combat drug-resistant strains of Mycobacterium tuberculosis. This compound was tested alongside other compounds, showing promising results with minimum inhibitory concentrations (MICs) as low as ≤0.25 μM against various strains .

5. Conclusion

This compound represents a significant advancement in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Ongoing research into its mechanisms of action and efficacy against various diseases continues to highlight the importance of thiazole derivatives in drug development.

Q & A

Q. What are the optimized synthetic routes for Methyl (4-methyl-1,3-thiazol-2-yl)acetate, and how can purity be ensured post-synthesis?

The synthesis of this compound can be approached via cyclocondensation reactions. For example, analogous routes involve reacting 2-cyanothioacetamide with α-haloketones (e.g., 1-chloroacetone) to form the thiazole core, followed by esterification . Yields (~54%) and purity (>95%) can be improved using column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization. Purity assessment should combine HPLC (C18 column, acetonitrile/water gradient) and GC-MS to detect residual solvents or byproducts .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

  • NMR : 1H^1H and 13C^{13}C NMR in CDCl3_3 or DMSO-d6_6 to confirm ester and thiazole protons (e.g., thiazole C-H protons at δ 6.8–7.2 ppm) .
  • X-ray crystallography : Use SHELX (SHELXL for refinement) to resolve crystal structures. For visualization, ORTEP-III with a GUI provides clear thermal ellipsoid plots .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]+^+ at m/z 185.05 for C8_8H9_9NO2_2S) .

Q. How can researchers assess stability and storage conditions for this compound?

Stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (e.g., 60% RH) should be conducted using accelerated degradation protocols. Monitor decomposition via TLC or HPLC. Store desiccated at −20°C in amber vials to prevent ester hydrolysis or thiazole oxidation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or interactions with biological targets?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) optimize geometry and predict frontier molecular orbitals (HOMO/LUMO) for reactivity insights. Molecular docking (AutoDock Vina) against protein targets (e.g., DNA gyrase) can model binding affinities. Validate predictions with experimental assays like SPR or ITC .

Q. What experimental strategies resolve contradictions in synthetic yields across literature methods?

Discrepancies in yields (e.g., 54% vs. lower yields in alternative routes) may arise from reaction kinetics or purification efficiency. Design a fractional factorial experiment to test variables: catalyst loading (e.g., H2_2SO4_4 vs. TsOH), solvent polarity (DMF vs. THF), and reaction time. Use ANOVA to identify significant factors .

Q. How can the compound’s coordination chemistry with transition metals be explored?

React this compound with metal precursors (e.g., W(CO)6_6) under inert conditions. Characterize complexes via IR (CO stretching ~2000 cm1^{-1}), XANES for oxidation states, and single-crystal XRD to confirm ligand binding modes (e.g., κ1^1-N or κ2^2-N,S) .

Q. What methodologies detect and quantify protein interactions involving this compound?

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins on a sensor chip and measure binding kinetics (kon_{on}, koff_{off}).
  • Fluorescence quenching : Titrate the compound into a protein solution (e.g., BSA) and monitor Trp emission at 340 nm .
  • LC-MS/MS : Identify covalent adducts using collision-induced dissociation (CID) .

Q. How can researchers address discrepancies in spectral data interpretation?

For ambiguous NMR signals (e.g., overlapping thiazole and ester protons), use 2D techniques (HSQC, HMBC) to assign correlations. Compare experimental IR stretches (e.g., C=O at 1720 cm1^{-1}) with DFT-simulated spectra. Cross-validate with literature data for analogous thiazole esters .

Methodological Notes

  • Software Citations : SHELX , ORTEP-III , and Gaussian (DFT) are standard tools for structural and computational analysis.
  • Experimental Design : Always include triplicate runs and negative controls in kinetic or binding studies to ensure reproducibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.